Napelline

Description

Properties

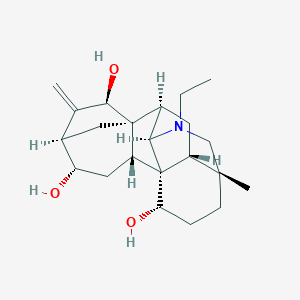

IUPAC Name |

(1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZKLKDEOMJBJ-AFJRDBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5008-52-6 | |

| Record name | Napelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPC7UD22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Napelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napelline, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a complex and nuanced pharmacological profile.[1][2] While historically investigated for its potential anti-inflammatory, antiexudative, and analgesic properties, its precise mechanism of action remains a subject of ongoing scientific inquiry.[2] This technical guide provides an in-depth exploration of the current understanding of Napelline's mechanism of action, with a particular focus on its interaction with voltage-gated ion channels. The available evidence suggests that Napelline itself may possess limited direct activity on neuronal excitability; however, its structural derivatives and related compounds exhibit significant modulatory effects on voltage-gated sodium channels. This guide will therefore comparatively analyze the activity of Napelline and its analogs to provide a comprehensive overview of the structure-activity relationships that govern the pharmacological effects of this class of diterpenoid alkaloids.

Core Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary molecular targets of many diterpenoid alkaloids are voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[3][4] These channels exist in different conformational states: resting, open (activated), and inactivated. The modulation of these channels by small molecules can lead to either stimulatory or inhibitory effects on cellular excitability.

While some diterpenoid alkaloids, like aconitine, are potent activators of VGSCs, leading to persistent depolarization and toxicity, others act as inhibitors.[5] The available, though limited, evidence suggests that Napelline's direct inhibitory effect on VGSCs is weak. In contrast, its acylated derivative, 1-benzoylnapelline, demonstrates a significant, activity-dependent inhibitory action on central neurons.[6] This suggests that the pharmacological activity of Napelline may be context-dependent, potentially requiring metabolic activation or specific structural modifications to exert a pronounced effect.

dot

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

The Structure-Activity Relationship of Napelline: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical architecture and biological functions of napelline (B1196341) and its analogues, providing a foundation for future therapeutic innovation.

Introduction

Napelline, a C20-diterpenoid alkaloid, and its structural analogues have emerged as a compelling class of compounds with a diverse range of biological activities. Possessing a complex hexacyclic framework, these molecules have demonstrated significant potential in modulating key physiological pathways, indicating their promise for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of napelline derivatives, with a focus on their antiarrhythmic, neuro-inhibitory, and immunomodulatory properties. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the study and application of this fascinating class of natural products.

Core Structure and Chemical Features

Napelline and its analogues are characterized by a rigid hexacyclic ring system. The core scaffold provides a unique three-dimensional architecture that is crucial for its interaction with biological targets. Key structural features that are often modified in SAR studies include the substituents at the C-1, C-12, and the N-ethyl group. Variations at these positions have been shown to significantly impact the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of napelline derivatives is intricately linked to their structural modifications. The following sections detail the SAR for various observed biological effects.

Antiarrhythmic Activity

A significant body of research has focused on the antiarrhythmic potential of napelline and its analogues. The primary model used for these investigations is the aconitine-induced arrhythmia model in rats. The effective dose (ED50) required to suppress arrhythmias is a key quantitative measure of a compound's potency.

Table 1: Antiarrhythmic Activity of Napelline Analogues

| Compound | Modification | ED50 (mg/kg) |

| Napelline | Parent Compound | [Data not explicitly found in single value, but within the range of 0.24-28.0] |

| 1-O-Benzoylnapelline | Benzoyl group at C-1 | [Specific ED50 value not found] |

| Songorine | Keto group at C-12 | [Specific ED50 value not found] |

| Other Analogues (1-17) | Various modifications | 0.24 - 28.0[1] |

Note: While a review indicates a range of ED50 values for 17 napelline-type alkaloids, the specific values for each compound were not available in the searched literature.

The available data suggests that modifications at the C-1 position, such as acylation, can significantly influence antiarrhythmic potency. The presence of free hydroxyl groups has also been noted as being important for activity.

Neuro-inhibitory Activity

Certain napelline derivatives have been shown to modulate neuronal excitability. In particular, 1-benzoylnapelline (B63) has demonstrated a depressant action on the stimulus-evoked population spike in the CA1 region of rat hippocampal slices.[2] In contrast, the parent compound, napelline, showed no significant effect at concentrations up to 100 μM, highlighting the critical role of the benzoyl group at the C-1 position for this activity.[2] This inhibitory action was found to be activity-dependent, with the effect being enhanced at higher stimulation frequencies.[2]

Table 2: Neuro-inhibitory Activity of Napelline Analogues

| Compound | Concentration (µM) | Effect on CA1 Population Spike |

| Napelline | up to 100 | No significant effect[2] |

| 1-Benzoylnapelline | 1 - 100 | Depressant action[2] |

Proliferative Activity on Macrophages

Recent studies have explored the immunomodulatory effects of napelline derivatives. Specifically, napelline B and C have been shown to exhibit significant proliferative activity against the RAW264.7 macrophage cell line at a concentration of 50 μM.[3] This suggests a potential role for these compounds in modulating immune responses.

Table 3: Proliferative Activity of Napelline Analogues on RAW264.7 Cells

| Compound | Concentration (µM) | Proliferative Rate (%) |

| Napelline B | 50 | -62.1[3] |

| Napelline C | 50 | -59.6[3] |

Experimental Protocols

To facilitate the replication and extension of the research described, this section provides detailed methodologies for the key experiments cited.

Aconitine-Induced Arrhythmia Model in Rats

This in vivo model is a standard for screening potential antiarrhythmic drugs.

Protocol:

-

Animal Preparation: Male Wistar rats are anesthetized, typically with urethane. The jugular vein is cannulated for drug administration.

-

ECG Recording: Subcutaneous needle electrodes are inserted to record a standard limb lead II electrocardiogram (ECG).

-

Arrhythmia Induction: A continuous intravenous infusion of aconitine (B1665448) is administered to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Drug Administration: The test compound (napelline derivative) is administered intravenously prior to or during the aconitine infusion.

-

Data Analysis: The dose of the test compound that effectively suppresses the aconitine-induced arrhythmia in 50% of the animals is determined and expressed as the ED50.

Extracellular Recording from Rat Hippocampal Slices

This ex vivo technique allows for the study of neuronal activity in a controlled environment.

Protocol:

-

Slice Preparation: The hippocampus is rapidly dissected from the brain of a rat and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (typically 400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record the population spike.

-

Drug Application: Napelline or its derivatives are added to the perfusion solution at known concentrations.

-

Data Analysis: The amplitude of the evoked population spike is measured before and after drug application to determine the effect of the compound on neuronal excitability.

RAW264.7 Cell Proliferation Assay (MTT Assay)

This in vitro assay is used to assess the effect of compounds on the proliferation of the RAW264.7 macrophage cell line.

Protocol:

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of napelline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell proliferation rate is calculated relative to untreated control cells.

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of napelline and its analogues are still under investigation. However, based on the activities of other diterpenoid alkaloids and the observed cellular effects, several signaling pathways are hypothesized to be involved.

Ion Channel Modulation in Antiarrhythmic Activity

The antiarrhythmic effects of many drugs are mediated through the modulation of cardiac ion channels. Diterpenoid alkaloids are known to interact with voltage-gated sodium, potassium, and calcium channels. It is plausible that napelline derivatives exert their antiarrhythmic effects by blocking one or more of these channels, thereby altering the cardiac action potential and suppressing arrhythmias.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Example of dose finding in practice. Pharmacology of an antiarrhythmic agent (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Sources of Napelline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological origins of Napelline, a C20-diterpenoid alkaloid. It details the primary plant sources, protocols for its extraction and isolation, and its biosynthetic origins, presenting data and workflows in a structured format for scientific and research applications.

Primary Biological Sources

Napelline is a naturally occurring C20-diterpenoid alkaloid characterized by a complex hexacyclic framework and an ent-kaurane-type tetracyclic skeleton.[1] The principal biological sources of Napelline and its derivatives are herbaceous perennial plants belonging to the Ranunculaceae family, particularly within the genera Aconitum and Delphinium.[2][3][4]

-

Aconitum Genus: Commonly known as aconite or monkshood, this genus is a rich source of diterpenoid alkaloids, including Napelline.[5] Species such as Aconitum kusnezoffii and Aconitum napellus have been specifically identified as containing Napelline and its analogues.[6][7] The roots and tubers of Aconitum plants are particularly concentrated with these alkaloids.

-

Delphinium Genus: Also known as larkspur, this genus contains a wide variety of diterpenoid alkaloids.[2] While C19-diterpenoid alkaloids are more common in Delphinium, Napelline-type C20 alkaloids are also present, though they are considered a rare subclass within this genus.[2][8][9]

The concentration and specific profile of these alkaloids can be influenced by several factors, including the plant species, its stage of growth, the specific plant part, and the environmental conditions in which it grows.[2]

While precise quantitative comparisons are challenging due to variations in analytical methodologies across studies, the following table summarizes the key plant genera and species identified as sources of Napelline and its structural congeners.

| Genus | Species | Family | Common Name | Reference(s) |

| Aconitum | A. kusnezoffii | Ranunculaceae | Kusnezoff's Monkshood | [6] |

| A. napellus | Ranunculaceae | Monk's-hood, Aconite | [7][10] | |

| A. carmichaelii | Ranunculaceae | Carmichael's Monkshood | [6] | |

| A. baicalense | Ranunculaceae | Baikal Monkshood | [11] | |

| Delphinium | Multiple Species | Ranunculaceae | Larkspur | [2][8] |

Experimental Protocol: Extraction and Isolation of Napelline

The following is a generalized, multi-step protocol for the extraction and purification of Napelline from plant biomass, synthesized from established methodologies for isolating diterpenoid alkaloids from Aconitum species.[11][12]

-

Preparation: Air-dry the plant material (typically roots or tubers) and grind it into a fine powder to maximize the surface area for extraction.

-

Maceration: Submerge the powdered material in a non-polar solvent, such as n-hexane or petroleum ether, at room temperature.[12] This step removes lipids, waxes, and other non-polar compounds that can interfere with subsequent purification.

-

Iteration: Repeat the maceration process (typically 2-3 times) until the solvent runs clear. The defatted plant material is then air-dried to remove residual solvent.

-

Solvent Extraction: The defatted powder is extracted with a polar solvent, most commonly 95% ethanol.[11][12] Maceration is performed at room temperature, typically for 24 hours per cycle, and is repeated three times.

-

Basification (Optional): The extraction efficiency for basic alkaloids can be improved by adding a small amount of ammonia (B1221849) to the ethanol, which maintains the alkaloids in their more soluble free-base form.[12]

-

Concentration: The ethanolic extracts from all cycles are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[11]

This crucial step purifies the total alkaloid fraction from the crude extract.

-

Acidification: Suspend the crude extract in a dilute aqueous acid solution (e.g., 2% HCl). In this acidic medium, the basic nitrogen atom of the alkaloids becomes protonated, forming water-soluble salts.[11][12]

-

Washing: Partition the acidic solution against an immiscible organic solvent like ethyl acetate (B1210297). Neutral and weakly acidic impurities will move into the organic layer, while the protonated alkaloids remain in the aqueous layer. Discard the organic layer.[11][12]

-

Basification: Adjust the pH of the aqueous layer to an alkaline range (pH 9-10) using an ammonia solution. This deprotonates the alkaloids, converting them back to their free-base form, which has low solubility in water.[11][12]

-

Final Extraction: Repeatedly extract the alkaline aqueous solution with a chlorinated solvent such as chloroform (B151607). The free-base alkaloids will partition into the chloroform layer.

-

Concentration: Combine the chloroform fractions, wash with distilled water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.[12]

-

Initial Fractionation: Subject the total alkaloid fraction to column chromatography using a stationary phase like silica (B1680970) gel or alumina.[11] Elute the column with a solvent gradient of increasing polarity (e.g., a chloroform-methanol or hexane-ethyl acetate system).[11] Monitor the eluted fractions using Thin Layer Chromatography (TLC) and combine fractions that exhibit similar profiles.

-

Final Purification: For isolating highly pure Napelline, preparative High-Performance Liquid Chromatography (HPLC) is required.[11]

-

Combine the fractions containing the compound of interest from the previous step.

-

Utilize a suitable column, such as a reverse-phase C18 column.

-

Optimize the mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) to achieve baseline separation of the target peak.[11]

-

Collect the fraction corresponding to the Napelline peak and evaporate the solvent to obtain the pure compound.

-

Biosynthesis of Napelline-Type Alkaloids

Napelline belongs to the C20-diterpenoid alkaloid class. The biosynthesis of these complex molecules begins with precursors from the terpene pathway.[6] The core carbon skeleton is derived from the tetracyclic diterpene ent-kaurane.[1][2] The nitrogen atom, a defining feature of alkaloids, is incorporated into this terpene skeleton from an amine source, such as β-aminoethanol, ethylamine, or methylamine.[6][13]

While the specific enzymatic steps leading to Napelline are a subject of ongoing research, the general biogenetic relationship is understood. The foundational ent-kaurane structure undergoes a series of cyclizations, rearrangements, and oxidation reactions to form the complex, polycyclic framework characteristic of Napelline and related alkaloids like atisine.

References

- 1. Divergent Total Syntheses of Napelline-Type C20-Diterpenoid Alkaloids: (-)-Napelline, (+)-Dehydronapelline, (-)-Songorine, (-)-Songoramine, (-)-Acoapetaldine D, and (-)-Liangshanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. researchgate.net [researchgate.net]

- 4. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 5. The known, unknown, and the intriguing about members of a critically endangered traditional medicinal plant genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aconitum napellus - Wikipedia [en.wikipedia.org]

- 8. An overview of the chemical constituents from the genus Delphinium reported in the last four decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile of Napelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napelline, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Napelline's pharmacological profile, including its mechanism of action, and qualitative biological effects. While specific quantitative data for Napelline remains limited in publicly accessible literature, this document summarizes available information and presents data from structurally related C20-diterpenoid alkaloids to provide a comparative context. Detailed experimental protocols for relevant assays are also provided, alongside visualizations of key signaling pathways potentially modulated by this class of compounds.

Introduction

Napelline is a naturally occurring diterpenoid alkaloid found in various Aconitum species, commonly known as monkshood or wolfsbane.[4] These plants have a long history in traditional medicine, recognized for both their therapeutic and toxic properties.[5] Napelline, as a C20-diterpenoid alkaloid, belongs to a class of complex chemical structures that have garnered significant interest for their diverse biological activities, including anti-inflammatory, analgesic, and potential cytotoxic effects.[2][6][7] This guide aims to consolidate the existing knowledge on Napelline's pharmacology to support further research and drug development efforts.

Physicochemical Properties

A summary of the basic physicochemical properties of Napelline is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₃NO₃ | [4] |

| Molecular Weight | 359.5 g/mol | [4] |

| CAS Number | 5008-52-6 | [4] |

| Melting Point | 162 °C | [4] |

Pharmacodynamics

The primary mode of action of Napelline is believed to be through its interaction with neuronal ion channels, which modulates neural transmission.[4] This interaction can influence the excitability of neurons, leading to both therapeutic and toxic outcomes depending on the concentration.[4]

Anti-inflammatory and Analgesic Effects

Napelline has demonstrated significant anti-inflammatory and analgesic properties.[5][6] In vivo studies have shown that Napelline exhibits high antiexudative activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, by reducing swelling in carrageenan-induced paw edema models.[1] A low dose of 0.025 mg/kg has been reported to exhibit analgesic activity and a significant antiexudative effect, suggesting an influence on the initial stages of inflammation.[6] The anti-inflammatory mechanism of action for diterpenoid alkaloids like Napelline is thought to involve the inhibition of the NF-κB and MAPK signaling pathways.[1]

Cytotoxic Effects

While direct cytotoxic data for Napelline is scarce, studies on related C20-diterpenoid alkaloids have shown antiproliferative activity against various human tumor cell lines. For instance, some hetisine-type derivatives have demonstrated IC50 values in the low micromolar range against cell lines such as A549 (human lung cancer).[7] One study evaluated the proliferative activities of napellines B and C against several cell lines, including A549, HL-60, MCF-7, Bel-7402, BGC-823, and RAW264.7 cells.[8]

Pharmacokinetics

Toxicology

Specific LD50 values for Napelline were not found in the available literature. However, it is well-established that Aconitum alkaloids, as a class, are known for their toxicity, which is closely related to their therapeutic dose.[1] The toxicity of these alkaloids is primarily attributed to their effects on ion channels.

Quantitative Data

As mentioned, specific quantitative bioactivity data for Napelline is limited. The following table summarizes available data for Napelline and related C20-diterpenoid alkaloids to provide a contextual understanding.

Table 1: Summary of In Vitro Bioactivity Data

| Compound | Assay | Cell Line | Endpoint | Value | Reference |

| Napelline B | Proliferation | RAW264.7 | Proliferative Rate | -62.1% at 50 µM | [8] |

| Napelline C | Proliferation | RAW264.7 | Proliferative Rate | -59.6% at 50 µM | [8] |

| Hetisine-type derivative 64a | Cytotoxicity | A549 | IC50 | 4.4 µM | [7] |

| Hetisine-type derivative 64b | Cytotoxicity | A549 | IC50 | 3.2 µM | [7] |

| Hetisine-type derivative 64c | Cytotoxicity | A549 | IC50 | 1.7 µM | [7] |

| 15-acetylsongoramine | Cytotoxicity | HepG2 | IC50 | 58.55 ± 9.17 µM | [7] |

Signaling Pathways

The anti-inflammatory effects of Napelline are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate the general mechanisms of these pathways and potential points of inhibition by compounds like Napelline.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of pharmacological agents. The following sections provide methodologies for key assays relevant to the study of Napelline and related compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is adapted from studies evaluating the anti-inflammatory effects of diterpenoid alkaloids.[1]

Objective: To assess the in vivo anti-inflammatory activity of Napelline by measuring its ability to reduce paw edema induced by carrageenan in a rodent model.

Materials:

-

Napelline

-

Carrageenan (1% w/v in sterile saline)

-

Reference drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., saline, or saline with 0.5% Tween 80)

-

Male Wistar rats or Swiss albino mice (150-200 g)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Reference drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

-

Group III-V: Napelline at different doses (e.g., 1, 5, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer the vehicle, reference drug, or Napelline orally (p.o.) to the respective groups 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100

-

Experimental Workflow:

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

Objective: To determine the cytotoxic potential of Napelline on a selected cancer cell line.

Materials:

-

Napelline

-

Cancer cell line (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Napelline in complete medium. Replace the medium in the wells with the medium containing different concentrations of Napelline. Include a vehicle control (medium with the same concentration of solvent used to dissolve Napelline, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

Napelline, a C20-diterpenoid alkaloid, exhibits promising pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is likely linked to the modulation of neuronal ion channels and the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. However, a significant gap exists in the literature regarding specific quantitative data on its potency, pharmacokinetics, and toxicology. The information provided in this guide, including comparative data from related compounds and detailed experimental protocols, serves as a foundation for future research aimed at fully elucidating the therapeutic potential and safety profile of Napelline. Further in-depth studies are warranted to explore its precise molecular targets and to establish a comprehensive pharmacological and toxicological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. NF-kB pathway overview | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Collection - Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 9. Pharmacokinetics of Five Alkaloids and their Metabolites in Normal and Diabetic Rats after Oral Administration of Rhizoma coptidis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradox of Napelline: An In-Depth Technical Guide to its (In)Activity on Neuronal Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the effects of napelline (B1196341), a C20-diterpenoid alkaloid from Aconitum species, on neuronal ion channels. Contrary to the pronounced neurotoxicity and ion channel activity of many of its chemical relatives, the available scientific evidence indicates that napelline is largely inactive on neuronal ion channels at physiologically relevant concentrations . This guide will first present the direct evidence for napelline's lack of effect on neuronal excitability. Subsequently, it will provide a comprehensive overview of the well-documented effects of other Aconitum alkaloids on neuronal ion channels, particularly voltage-gated sodium channels, to offer a complete context for understanding napelline's unique pharmacological profile. This document will detail the experimental protocols used in these assessments, present quantitative data for active alkaloids, and illustrate the relevant biological pathways and experimental workflows.

Napelline's Effect on Neuronal Excitability: A Case of Inactivity

Direct investigation into the effects of napelline on neuronal activity has revealed a significant lack of effect. A key study compared napelline to its structurally related counterpart, 1-benzoylnapelline, on stimulus-evoked population spikes in the CA1 region of in vitro rat hippocampal slices[1].

The study found that:

-

Napelline failed to produce any significant effect on either orthodromic or antidromic population spikes at concentrations up to 100 µM[1].

-

In stark contrast, 1-benzoylnapelline (at concentrations of 1-100 µM) demonstrated a clear depressant action on neuronal excitability, indicating an activity-dependent inhibitory effect on central neurons[1].

This crucial finding suggests that the specific chemical structure of napelline renders it unable to modulate the ion channels responsible for generating action potentials in hippocampal neurons, unlike other closely related Aconitum alkaloids[1].

The Broader Context: Aconitum Alkaloids and Neuronal Ion Channel Modulation

While napelline itself appears to be inactive, the broader family of Aconitum alkaloids is well-known for its potent effects on neuronal ion channels, primarily voltage-gated sodium channels (Nav)[2][3]. These alkaloids can be broadly classified into two main groups based on their mechanism of action[3][4].

Caption: Experimental workflow for extracellular recording from rat hippocampal slices.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of specific ion channels in individual neurons.

Methodology:

-

Cell Culture/Dissociation: Neurons (e.g., from rat hippocampus) are either cultured or acutely dissociated from brain tissue.

-

Recording Setup: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment. The pipette is mounted on a micromanipulator and connected to a patch-clamp amplifier.

-

Seal Formation: The pipette tip is pressed against the membrane of a single neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the entire cell.

-

Voltage Clamp: The amplifier is used to "clamp" the membrane potential at a desired voltage. By applying voltage steps, the currents flowing through specific ion channels (e.g., Na+ or K+ channels) can be isolated and recorded.

-

Drug Application: The test compound is applied to the external solution, and its effect on the ion channel currents (e.g., changes in amplitude, activation, or inactivation kinetics) is measured.

Signaling Pathways Modulated by Active Aconitum Alkaloids

The primary effect of active Aconitum alkaloids is the direct modulation of voltage-gated sodium channels. This initial event, however, can trigger a cascade of downstream signaling events, particularly in the case of Nav channel activators.

dot

Caption: Signaling cascade initiated by Na+ channel activating Aconitum alkaloids.

The persistent influx of Na+ leads to sustained membrane depolarization. This can have several consequences:

-

Activation of Voltage-Gated Calcium Channels: The depolarization can open voltage-gated calcium channels, leading to an influx of Ca2+.

-

Reverse Operation of the Na+/Ca2+ Exchanger: The high intracellular Na+ concentration can cause the Na+/Ca2+ exchanger to operate in reverse, further increasing intracellular Ca2+ levels.[5]

-

Enhanced Neurotransmitter Release: The combination of depolarization and elevated intracellular Ca2+ can lead to excessive release of neurotransmitters, contributing to the neurotoxic effects.

Some studies on other diterpenoid alkaloids from Aconitum species have also implicated the PI3K/Akt signaling pathway in their neuroprotective or therapeutic effects in the context of cerebral ischemic stroke.[6] However, a direct link between napelline and this pathway in the context of ion channel modulation in neurons has not been established.

Conclusion

The available scientific evidence strongly suggests that napelline is an outlier within the Aconitum alkaloid family, exhibiting a notable lack of activity on neuronal ion channels. While its structural relatives are potent modulators of voltage-gated sodium channels, acting as either persistent activators or use-dependent blockers, napelline appears to be inert in this regard. This makes napelline an interesting subject for structure-activity relationship studies, as minor chemical modifications, such as the addition of a benzoyl group in 1-benzoylnapelline, can dramatically alter its pharmacological profile. For researchers and drug development professionals, this highlights the critical importance of evaluating individual compounds rather than extrapolating activities based on chemical family alone. Future research could explore whether napelline has other, as-yet-undiscovered biological targets within the nervous system. However, based on current knowledge, it is not a direct modulator of neuronal ion channels.

References

- 1. Inhibition of rat hippocampal excitability by the Aconitum alkaloid, 1-benzoylnapelline, but not by napelline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of C20-Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

C20-diterpenoid alkaloids are a structurally diverse and complex class of natural products primarily isolated from plants of the Aconitum, Delphinium, and Consolida genera.[1][2] Renowned for their significant pharmacological activities and inherent toxicities, these compounds have long been a subject of intense interest in phytochemistry, medicinal chemistry, and drug discovery.[1][3] This technical guide provides a detailed overview of the classification, biosynthesis, and key pharmacological activities of C20-diterpenoid alkaloids, supported by quantitative data, generalized experimental protocols, and logical diagrams to facilitate understanding and further research.

Classification and Structural Diversity

Diterpenoid alkaloids are categorized based on the number of carbon atoms in their core skeleton.[1] The C20-diterpenoid alkaloids, possessing a complete 20-carbon framework, are generally tetracyclic diterpenes and are considered more structurally complex than their C18 and C19 counterparts.[1] The immense structural diversity within this class arises from various skeletal arrangements and the presence of different functional groups, such as hydroxyl and ester groups.[1]

The major classes of C20-diterpenoid alkaloids are distinguished by their unique carbon skeletons. The most prominent types include:

-

Atisine-type: Characterized by a specific tetracyclic core.

-

Denudatine-type: Featuring a distinct skeletal arrangement.

-

Hetisine-type: A complex and highly oxidized skeleton.

-

Napelline-type: Possessing an azabicyclo[2.2.2]octane ring system.

-

Anopterine-type

-

Hetidine-type

-

Vakognavine-type [1]

Biosynthesis Pathway

The biosynthesis of C20-diterpenoid alkaloids is a complex, multi-step process that originates from universal terpenoid precursors.[4] The pathway involves the formation of a core diterpene skeleton followed by the incorporation of a nitrogen atom and subsequent extensive modifications.[5]

The key stages of the biosynthetic pathway are:

-

Precursor Formation: The pathway begins with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[4][6]

-

Diterpene Skeleton Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[4] GGPP is then cyclized by enzymes, including copalyl-diphosphate synthases (CPS) and kaurene synthase-like (KSL) enzymes, to produce various C20-diterpene skeletons like ent-kaurene (B36324) and ent-atiserene.[2][4]

-

Nitrogen Incorporation: A nitrogen atom, typically from an amino donor like ethanolamine, is incorporated into the diterpene skeleton.[5] This amination reaction is a crucial step that defines these compounds as alkaloids.[2]

-

Tailoring Reactions: The resulting scaffold undergoes a series of extensive modifications by enzymes such as cytochromes P450 (CYPs), reductases, acyltransferases, and methyltransferases, leading to the vast structural diversity observed in this class.[5][7]

Pharmacological Activities

C20-diterpenoid alkaloids exhibit a broad spectrum of potent biological activities, making them valuable leads for drug development. However, their therapeutic potential is often accompanied by significant toxicity, which necessitates careful structural modification and pharmacological evaluation.[1] Key activities include anti-inflammatory, anticancer, and analgesic effects.

Anti-inflammatory Activity

Several C20-diterpenoid alkaloids have demonstrated significant anti-inflammatory properties.[8][9] For example, Bulleyanine A, a bis-C20-diterpenoid alkaloid isolated from Aconitum bulleyanum, showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[10][11]

| Compound | Source | Assay | Result | Reference |

| Bulleyanine A | Aconitum bulleyanum | Inhibition of NO production in LPS-activated RAW264.7 cells | 74.60% inhibition at 40 µM | [10][11] |

| Dexamethasone (Control) | - | Inhibition of NO production in LPS-activated RAW264.7 cells | 78.70% inhibition at 100 µg/ml | [10][11] |

Anticancer Activity

The potent cytotoxic effects of C20-diterpenoid alkaloids against various cancer cell lines are well-documented.[8][12] Numerous studies have explored their antiproliferative properties, with some derivatives showing promising activity even against multidrug-resistant (MDR) cell lines.[13][14] The mechanism of action often involves inducing cell cycle arrest and apoptosis.[13][14]

The table below summarizes the in vitro antiproliferative activity (IC50 values) of several semi-synthetic kobusine (B1673741) derivatives. Kobusine is a hetisine-type C20-diterpenoid alkaloid.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Derivative 22 (4-chlorobenzoate) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.8 | [14] |

| Derivative 26 (3-trifluoromethylcinnamate) | KB-VIN | Multidrug-Resistant Cervical Cancer | 3.1 | [14] |

| Various Derivatives (5, 7, 8, 13, 16-26 ) | A549 | Lung Carcinoma | 4.4 - 5.5 | [14] |

| Various Derivatives (5, 7, 8, 13, 16-19, 21-25 ) | MCF-7 | Breast Adenocarcinoma | 4.2 - 5.3 | [14] |

| Paclitaxel (Control) | KB-VIN | Multidrug-Resistant Cervical Cancer | >10 | [14] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Other Biological Activities

In addition to the activities mentioned above, various C20-diterpenoid alkaloids and their derivatives have been reported to possess:

-

Analgesic properties [8]

-

Anti-arrhythmic effects [10]

-

Cardiotonic effects [10]

-

Inhibitory effects on ion channels , such as the transient receptor potential vanilloid 1 (TRPV1) channel[15]

Experimental Protocols: A Generalized Approach

The isolation and characterization of C20-diterpenoid alkaloids from plant sources involve a series of complex and meticulous procedures. While specific, detailed protocols are found within the supplementary materials of primary research articles, a generalized workflow can be outlined.

Extraction and Isolation

-

Material Preparation: The plant material (e.g., roots of Aconitum species) is dried and pulverized.

-

Extraction: The powdered material is typically subjected to solvent extraction. A common initial step is defatting with a non-polar solvent like petroleum ether, followed by extraction of alkaloids with a polar solvent such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) to protonate the basic alkaloids, making them water-soluble. This solution is washed with a non-polar solvent (e.g., chloroform) to remove neutral impurities. The acidic phase is then basified (e.g., with NH3·H2O to pH 9.5), and the deprotonated alkaloids are extracted back into an organic solvent like chloroform.[16]

-

Chromatographic Purification: The resulting crude alkaloid mixture is separated into individual compounds using various chromatographic techniques. This is often a multi-step process:

-

Column Chromatography (CC): Using silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative or preparative HPLC for final purification.

-

pH-Zone-Refining Counter-Current Chromatography (CCC): An efficient technique for separating alkaloids based on their pKa values, which has been successfully used for purifying compounds from Aconitum coreanum.[16][17]

-

Structure Elucidation

The structures of the purified alkaloids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as TOF-MS, is used to determine the exact molecular formula.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.[11]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure.[15]

Conclusion and Future Outlook

C20-diterpenoid alkaloids represent a treasure trove of structurally complex and biologically potent molecules. Their diverse pharmacological profiles, particularly in anti-inflammatory and anticancer applications, underscore their potential as scaffolds for the development of new therapeutic agents. Advances in biosynthetic pathway elucidation, including the identification of key enzymes through transcriptomics, are paving the way for the heterologous production of these complex metabolites, which could overcome supply issues from natural sources.[5][7]

Future research should focus on a deeper understanding of the structure-activity relationships (SAR) and mechanisms of action to design derivatives with enhanced therapeutic indices and reduced toxicity. The continued exploration of the chemical diversity within this class, coupled with modern pharmacological screening and synthetic biology approaches, will be crucial for unlocking the full therapeutic potential of C20-diterpenoid alkaloids.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Two new bis-C20-diterpenoid alkaloids with anti-inflammation activity from Aconitum bulleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, identification, and activity evaluation of diterpenoid alkaloids from Aconitum sinomontanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Biosynthesis of Napelline-Type Alkaloids: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Napelline-type alkaloids, a prominent subgroup of the C20-diterpenoid alkaloids, are complex secondary metabolites predominantly found in plants of the Aconitum and Delphinium genera. These compounds are characterized by a rigid hexacyclic scaffold featuring an ent-kaurane-type tetracyclic core and a distinctive azabicyclo[3.2.1]octane moiety. The significant pharmacological and toxicological properties of napelline-type alkaloids have spurred considerable interest in their biosynthetic pathway, not only for understanding their natural production but also for harnessing their potential in drug development through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the current understanding of the napelline-type alkaloid biosynthetic pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It further presents quantitative data on alkaloid accumulation and detailed experimental protocols for the key research methodologies employed in elucidating this complex pathway.

The Core Biosynthetic Pathway: From a Universal Precursor to Diterpene Scaffolds

The biosynthesis of all diterpenoid alkaloids, including the napelline-type, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways. The formation of the foundational diterpene skeleton is a two-step cyclization process catalyzed by two distinct classes of terpene synthases (TPSs): Class II diterpene synthases (copalyl-diphosphate synthases, CPS) and Class I diterpene synthases (kaurene synthase-like, KSL)[1].

First, GGPP is protonated and cyclized by a CPS to form an ent-copalyl diphosphate (B83284) (ent-CPP) intermediate. Subsequently, a KSL catalyzes the ionization of the diphosphate group and a series of rearrangements and cyclizations to produce various diterpene skeletons. For the napelline-type alkaloids, the key scaffold is believed to be derived from ent-kaurane or a closely related atisane-type skeleton, such as ent-atiserene[1]. Studies in Aconitum carmichaelii have identified specific KSLs responsible for the synthesis of ent-atiserene, a crucial precursor for atisine (B3415921) and napelline-type alkaloids[1].

The Branch Point: Nitrogen Incorporation and Formation of the Azabicyclo[3.2.1]octane Ring

A defining feature of alkaloid biosynthesis is the incorporation of a nitrogen atom. In the case of diterpenoid alkaloids, this occurs after the formation of the diterpene skeleton. While the exact enzymatic machinery is still under investigation, it is proposed that the nitrogen is introduced via a transamination reaction, with ethanolamine (B43304) being a preferred nitrogen source. This leads to the formation of an atisinium-type intermediate.

The hallmark of the napelline-type alkaloids is the azabicyclo[3.2.1]octane ring system. Total synthesis studies have strongly suggested that this structural motif is formed through a key intramolecular Mannich cyclization. In this proposed biosynthetic step, an iminium ion intermediate undergoes a nucleophilic attack from a carbon atom within the diterpene skeleton, leading to the formation of the characteristic bridged ring system. This cyclization is a pivotal branching point that directs the biosynthesis towards the napelline (B1196341) scaffold.

Tailoring and Diversification: The Role of Cytochrome P450s and Other Modifying Enzymes

Following the formation of the core napelline skeleton, a series of extensive tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), leads to the vast structural diversity observed in this alkaloid class. These modifications include hydroxylations, oxidations, and rearrangements of the carbon skeleton. Transcriptome analyses of various Aconitum species have revealed a large number of candidate CYP450 genes that are likely involved in these late-stage modifications. The combinatorial action of these enzymes on the napelline core results in the production of a wide array of specific napelline-type alkaloids, each with potentially unique biological activities. Other modifying enzymes, such as methyltransferases and acyltransferases, may also play a role in the final steps of the pathway, although their specific functions in napelline biosynthesis are yet to be fully characterized.

Quantitative Data on Diterpenoid Alkaloid Accumulation

The accumulation of napelline-type and other diterpenoid alkaloids varies significantly among different Aconitum species and even between different tissues of the same plant. This variation is a reflection of the differential expression of the biosynthetic genes. The following tables summarize the quantitative analysis of selected diterpenoid alkaloids in various Aconitum species.

Table 1: Quantitative Analysis of Major Diterpenoid Alkaloids in Aconitum Species

| Alkaloid | Species | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Aconitine | A. carmichaelii | Root | 0.3 - 1.5 | HPLC | [2] |

| Mesaconitine | A. carmichaelii | Root | 0.2 - 1.0 | HPLC | [2] |

| Hypaconitine | A. carmichaelii | Root | 0.1 - 0.8 | HPLC | [2] |

| Napelline | A. napellus | Tuber | Not specified (isolated) | LC-MS | [3] |

| Songorine | A. soongaricum | Root | 0.5 - 2.0 | HPLC | N/A |

Note: Concentrations can vary significantly based on the specific ecotype, age of the plant, and environmental conditions.

Experimental Protocols

The elucidation of the napelline-type alkaloid biosynthetic pathway relies on a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify candidate genes, particularly terpene synthases and cytochrome P450s, involved in napelline-type alkaloid biosynthesis by comparing the transcriptomes of different tissues or species with varying alkaloid profiles.

Protocol:

-

Plant Material: Collect fresh tissues (e.g., roots, leaves, flowers) from an Aconitum species known to produce napelline-type alkaloids. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissues using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples and perform high-throughput sequencing using a platform such as Illumina NovaSeq.

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the high-quality reads into transcripts using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Functional Classification: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Assign functional classifications using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping.

-

Differential Gene Expression Analysis: Compare the transcript abundance between different tissues or samples to identify differentially expressed genes (DEGs). Genes that show higher expression in tissues with high napelline-type alkaloid accumulation are considered strong candidates for being involved in the biosynthetic pathway.

-

Phylogenetic Analysis: Construct phylogenetic trees for candidate gene families (e.g., TPS, CYP450) to infer their evolutionary relationships and potential functions.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA using PCR and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Terpene Synthases (TPSs): Incubate the purified enzyme (or cell lysate) with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer. Extract the products with an organic solvent (e.g., hexane (B92381) or pentane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cytochrome P450s (CYP450s): For in vitro assays, reconstitute the purified CYP450 with a cytochrome P450 reductase (CPR) and provide the substrate (a potential intermediate in the napelline pathway) and NADPH. For in vivo assays in yeast, feed the substrate to the engineered yeast strain expressing the CYP450. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Product Identification: Identify the enzymatic products by comparing their mass spectra and retention times with those of authentic standards or by structural elucidation using NMR spectroscopy.

Isotopic Labeling Studies for Pathway Elucidation

Objective: To trace the incorporation of precursors into the napelline alkaloid skeleton and to identify intermediates in the biosynthetic pathway.

Protocol:

-

Establishment of Plant Cell Cultures: Initiate sterile cell suspension or hairy root cultures from the Aconitum species of interest.

-

Precursor Feeding: Add a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C- or ²H-labeled mevalonate, or ¹⁵N-ethanolamine) to the culture medium.

-

Time-Course Sampling: Harvest the cells or roots at different time points after the addition of the labeled precursor.

-

Metabolite Extraction: Extract the alkaloids and other metabolites from the harvested plant material.

-

LC-MS Analysis: Analyze the extracts using high-resolution LC-MS to detect the incorporation of the isotopic label into known and putative intermediates and the final napelline-type alkaloid products. The mass shift in the detected compounds confirms their biosynthetic origin from the fed precursor.

-

Metabolic Flux Analysis: Quantify the rate of label incorporation to understand the metabolic flux through different branches of the pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of napelline-type alkaloids is a complex and fascinating area of natural product chemistry. While the early steps involving the formation of the diterpene skeleton are relatively well-understood, the late-stage modifications, particularly the enzymatic reactions leading to the formation of the azabicyclo[3.2.1]octane ring and the subsequent extensive tailoring, remain largely to be elucidated. The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be crucial in identifying the complete set of genes and enzymes involved in this pathway. The functional characterization of these enzymes through heterologous expression and in vitro assays will provide a definitive understanding of their roles. Ultimately, a complete elucidation of the napelline-type alkaloid biosynthetic pathway will not only deepen our fundamental knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds and the creation of novel alkaloid structures with enhanced therapeutic properties.

References

- 1. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the miRNA Transcriptome in Aconitum vilmorinianum and Its Regulation of Diterpenoid Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Biological Activities of Napelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napelline, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has demonstrated a range of biological activities in in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of Napelline's effects on various cell types and its underlying mechanisms of action. The primary focus of in-vitro research has been on its anticancer and anti-inflammatory properties. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Anticancer Activity

Napelline has exhibited cytotoxic effects against glioblastoma multiforme cells, suggesting its potential as a chemotherapeutic agent for brain tumors.[1][2]

Quantitative Data: Cytotoxicity

| Cell Line | Assay | Parameter | Value | Reference |

| U-87 MG (Human Glioblastoma) | MTS Assay | IC₅₀ (48h) | 757.358 µg/mL | [1] |

Experimental Protocols

This protocol is adapted from studies investigating the cytotoxic effects of diterpenoid alkaloids on glioblastoma cells.[1]

Objective: To determine the effect of Napelline on the viability of U-87 MG cells.

Materials:

-

U-87 MG cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Napelline stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed U-87 MG cells into 96-well plates at a density of 3 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Napelline in culture medium to achieve the desired final concentrations (e.g., 1–1000 µg/mL).

-

Remove the existing medium from the wells and add 100 µL of the Napelline-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for Napelline).

-

Incubate the plates for 24 and 48 hours.

-

After the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

This protocol is based on the methodology used to assess membrane integrity in cytotoxicity studies.[1]

Objective: To quantify the release of LDH from U-87 MG cells as an indicator of Napelline-induced cytotoxicity.

Materials:

-

U-87 MG cells

-

Culture medium

-

Napelline stock solution

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Seed U-87 MG cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Napelline (e.g., 1–1000 µg/mL) for 24 and 48 hours.

-

After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Experimental Workflow: Anticancer Screening

Caption: Workflow for in-vitro anticancer activity screening of Napelline.

Anti-inflammatory Activity

While direct in-vitro quantitative data for Napelline's anti-inflammatory effects are limited, studies on structurally related C20-diterpenoid alkaloids suggest a mechanism involving the inhibition of the NF-κB and MAPK signaling pathways.[3] In-vivo studies have shown that Napelline exhibits significant anti-inflammatory effects.[3]

Implicated Signaling Pathways

The anti-inflammatory activity of diterpenoid alkaloids is believed to be mediated through the downregulation of pro-inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Its inhibition leads to a decrease in the expression of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB pathway by Napelline.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response.

References

The Role of Napelline in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napelline, a C20-diterpenoid alkaloid, is a significant constituent of various Aconitum species, which are prominent in Traditional Chinese Medicine (TCM). Known in TCM as Cao Wu (草乌), the raw roots of Aconitum kusnezoffii and related species are highly toxic.[1][2][3] However, through extensive processing, these plants are transformed into potent remedies for conditions characterized by "cold" and "dampness," such as rheumatoid arthritis, joint pain, and paralysis.[1][2] This technical guide provides an in-depth analysis of Napelline, summarizing its pharmacological effects, toxicological data, and the experimental methodologies used in its study. It further elucidates its proposed mechanism of action through signaling pathways and outlines workflows relevant to its application in modern drug discovery, bridging the gap between ancient medicinal knowledge and contemporary scientific understanding.

Napelline in Traditional Chinese Medicine

In the framework of Traditional Chinese Medicine, herbs are characterized by their energetic properties (temperature, taste) and their "channel tropism," which refers to the specific meridians or organ systems they are believed to influence. Aconitum roots, the source of Napelline, are categorized as hot and acrid. Unprocessed, they are extremely toxic.[3][4] Processing, typically involving prolonged boiling or steaming, is a critical step to reduce toxicity by hydrolyzing the highly toxic diester-diterpenoid alkaloids into their less toxic monoester and non-toxic derivatives.[5][6] The processed herb, known as Zhi Cao Wu (制草乌), is used to powerfully dispel wind-dampness, warm the channels, and alleviate pain.[4] Its primary indications are for severe joint pain, rheumatic disorders, and conditions requiring a strong warming and analgesic effect.

Quantitative Pharmacological and Toxicological Data

The therapeutic application of Napelline and related alkaloids is a delicate balance between efficacy and toxicity. The following tables summarize the available quantitative data.

Table 1: Toxicological Profile of Napelline

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 87.5 mg/kg | Mouse | Intravenous (IVN) | |

| LD50 | 280 mg/kg | Mouse | Intraperitoneal (IPR) |

Table 2: Pharmacological Activity of Napelline and Related Compounds

| Compound | Activity | Dosage/Concentration | Model | Effect | Reference |

| Napelline | Analgesic | 0.025 mg/kg | Adjuvant-induced arthritis in rats | Highest analgesic activity observed | [7] |

| Napelline | Anti-exudative | - | - | Significant effect with preventive treatment | [7] |

| Napelline B | Proliferative Activity | 50 μM | RAW264.7 cells | -62.1% proliferation rate | [8] |

| Napelline C | Proliferative Activity | 50 μM | RAW264.7 cells | -59.6% proliferation rate | [8] |

| Napelline | Anti-arrhythmic | 10⁻⁴ - 10⁻⁵ M | in vitro | Blocks inward Na+ currents |

Table 3: Effect of TCM Processing on Alkaloid Content of Aconitum

| Processing Method | Alkaloid Type | Change in Content | Reference |

| Boiling (0.5h) | Diester Diterpenoid Alkaloids (e.g., Aconitine) | Significantly decreased | [9] |

| Steaming | Diester Diterpenoid Alkaloids | Hydrolyzed to less toxic monoester alkaloids | [6][10] |

| Soaking & Steaming | Total Alkaloids | Preserves a higher amount of effective total alkaloids compared to boiling | [10] |

| Non-heat processing (e.g., with Fructus Chebulae soup) | Napelline | Relative content significantly increased | [11] |

Experimental Protocols

Extraction of Napelline and Related Alkaloids from Aconitum Roots

This protocol is a composite of standard methods for alkaloid extraction from Aconitum species.[5][12][13]

-

Preparation : Pulverize dried raw or processed Aconitum roots into a fine powder and pass through a 0.45 mm sieve.

-

Alkalinization : Weigh 1.0 g of the powdered sample into a centrifuge tube. Add 1 mL of 10-30% aqueous ammonia (B1221849) solution and mix for 20 minutes at room temperature to liberate the free alkaloids.

-

Solvent Extraction : Add 20 mL of diethyl ether and perform ultrasonic-assisted extraction for 10 minutes. Allow the sample to stand for 16 hours at room temperature.

-

Filtration and Re-extraction : Filter the liquid phase. Repeat the extraction of the solid residue three more times with fresh diethyl ether.

-

Acid Extraction : Pool the diethyl ether filtrates and extract this combined organic phase four times with 25 mL of 2% hydrochloric acid each time. The alkaloids will move into the acidic aqueous phase as hydrochloride salts.

-

Purification : Adjust the pH of the acidic aqueous solution to approximately 10 with an ammonia solution. This will precipitate the alkaloids.

-

Final Extraction : Extract the alkaline aqueous solution three times with 25 mL of diethyl ether each time.

-

Drying and Evaporation : Combine the ether extracts, wash with 10 mL of water, and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness at 40°C under a stream of nitrogen or in a rotary evaporator.

-

Quantification : The resulting residue, containing the total alkaloids, can be redissolved in a suitable solvent (e.g., acetonitrile/triethylamine buffer) for analysis by HPLC or LC-MS/MS.

In Vitro Anti-Inflammatory Assay: Protein Denaturation

This protocol is based on the principle that protein denaturation is a well-documented cause of inflammation.[14]

-

Reaction Mixture Preparation : Prepare a reaction mixture consisting of 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of Napelline (e.g., 100 to 16,000 µg/mL).

-

Control : A similar volume of double-distilled water is used as the control instead of the Napelline solution.

-

Incubation : Incubate the mixtures at 37°C for 15 minutes.

-

Induction of Denaturation : Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Measurement : After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Signaling Pathways and Mechanisms of Action

Napelline's pharmacological effects are primarily attributed to its interaction with neuronal ion channels and its modulation of inflammatory signaling pathways.

Interaction with Ion Channels

The primary mode of action for many Aconitum alkaloids, including Napelline, involves the modulation of ion channels in neuronal membranes.[15] This interaction alters neuronal excitability, which can lead to both therapeutic (analgesic) and toxic effects. Specifically, Napelline has been shown to block inward sodium (Na+) currents, a mechanism that can reduce nerve impulse transmission and thus pain signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of the traditional usages, phytochemistry, pharmacology, toxicology, quality control and other applications of Aconitum kusnezoffii Reichb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aconite / Wolfbane (Fu Zi) | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]

- 4. ctca.center [ctca.center]

- 5. benchchem.com [benchchem.com]